molecular formula C4H5N3O2 B050548 5-Methyl-3-nitro-1h-pyrazole CAS No. 1048925-02-5

5-Methyl-3-nitro-1h-pyrazole

Cat. No.: B050548
CAS No.: 1048925-02-5
M. Wt: 127.1 g/mol
InChI Key: ASURMMBYYOJOTQ-UHFFFAOYSA-N
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Description

5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8 or 1048925-02-5, depending on the source) is a nitro-substituted pyrazole derivative with a methyl group at the 5-position and a nitro group at the 3-position of the heterocyclic ring . Its molecular formula is C₄H₅N₃O₂, with a molecular weight of 127.10 g/mol and a calculated LogP value of 1.15, indicating moderate hydrophobicity . It is commercially available with purities up to 98% and is used in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-nitro-1H-pyrazole typically involves the nitration of 5-methyl-1H-pyrazole. One common method includes the reaction of 5-methyl-1H-pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-Methyl-3-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: 5-Carboxy-3-nitro-1H-pyrazole.

Scientific Research Applications

Medicinal Chemistry

5-Methyl-3-nitro-1H-pyrazole has shown promise in the development of pharmaceutical compounds. Its structural features allow it to act as a building block for synthesizing various bioactive molecules. Research indicates that derivatives of this compound can exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Case Studies

  • Anticancer Activity : A study demonstrated that pyrazole derivatives, including this compound, were synthesized and screened for their cytotoxic effects against different cancer cell lines. The results indicated varying degrees of efficacy, suggesting that modifications to the pyrazole structure could enhance its anticancer activity .
  • Anti-inflammatory Effects : Another investigation focused on the synthesis of pyrazole-based compounds that exhibited anti-inflammatory properties. The introduction of the nitro group in this compound was critical in enhancing the compound's interaction with biological targets .

Agrochemistry

In agrochemistry, this compound is being explored for its potential as a pesticide or herbicide. The compound's ability to interact with plant systems makes it a candidate for developing new agrochemical agents.

Research Findings

  • Pesticidal Activity : Research has indicated that pyrazole derivatives can be effective against various pests and pathogens. The nitro group is believed to play a significant role in enhancing the compound's toxicity towards target organisms while maintaining low toxicity to non-target species .

Materials Science

The unique properties of this compound also make it suitable for applications in materials science, particularly in the development of energetic materials.

Energetic Properties

A review highlighted the energetic properties of nitrated pyrazoles, including this compound. The compound's density and thermal stability make it a candidate for use in explosives and propellants. Comparative studies have shown that its derivatives possess higher densities than traditional explosives like TNT and RDX, indicating potential for high-performance applications .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer and anti-inflammatory activities ,
AgrochemistryPotential as a pesticide/herbicide
Materials ScienceHigh density and stability as an energetic material

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that interact with biological targets. The methyl group can influence the compound’s lipophilicity and, consequently, its ability to cross cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The position of substituents on the pyrazole ring significantly influences reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Purity (%) LogP Key Applications/Notes
5-Methyl-3-nitro-1H-pyrazole 34334-96-8 5-Me, 3-NO₂ C₄H₅N₃O₂ 127.10 98 1.15 GLUT1 inhibitor synthesis
1-Methyl-3-nitro-1H-pyrazole 54210-32-1 1-Me, 3-NO₂ C₄H₅N₃O₂ 127.10 98 1.02* Intermediate in organocatalysis
5-Methyl-4-nitro-1H-pyrazole 5334-39-4 5-Me, 4-NO₂ C₄H₅N₃O₂ 127.10 97 1.30* Agrochemical research
5-Methyl-3-nitro-1-propyl-1H-pyrazole 1171712-33-6 5-Me, 3-NO₂, 1-Pr C₇H₁₁N₃O₂ 169.18 95 2.05* Lipophilic drug candidates

*Estimated values based on substituent contributions.

Key Observations :

  • Positional Isomerism : The nitro group at the 3-position (as in the target compound) vs. 4-position (CAS 5334-39-4) alters electronic distribution, impacting reactivity in substitution reactions .
  • N-Alkylation : Adding a propyl group at the 1-position (CAS 1171712-33-6) increases LogP by ~0.9, enhancing membrane permeability for drug design .
  • Biological Relevance : this compound is a key intermediate in synthesizing 1,5-dimethyl-3-nitro-1H-pyrazole , a precursor for GLUT1 inhibitors targeting cancer metabolism .

Comparisons :

  • 1-Methyl-3-nitro-1H-pyrazole (CAS 54210-32-1) is synthesized via direct nitration of 1-methylpyrazole, avoiding the need for protective groups .
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile (a bioisostere) requires multi-step condensation, highlighting the complexity of introducing aryl and cyano groups .

Biological Activity

5-Methyl-3-nitro-1H-pyrazole (CAS No. 1048925-02-5) is a heterocyclic compound characterized by the presence of a methyl group at the 5-position and a nitro group at the 3-position of the pyrazole ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C5_5H6_6N4_4O2_2
  • Molecular Weight : 126.12 g/mol
  • Structure : Contains a five-membered ring with two nitrogen atoms and substituents that enhance its reactivity.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with a pyrazole scaffold, including this compound, may exhibit antimicrobial properties, potentially inhibiting various bacterial strains and fungi .
  • Antiparasitic Activity : Similar derivatives have shown effectiveness against parasitic nematodes, indicating that this compound could possess similar properties .
  • Pharmacological Applications : The compound's structural features suggest potential applications in drug discovery, particularly for conditions involving inflammation and pain management .

The biological activity of this compound is likely associated with its ability to interact with specific biological targets. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. This mechanism is common among nitro-containing compounds, which can affect various signaling pathways within cells .

Case Studies and Research Findings

Several studies have explored the biological effects of pyrazole derivatives, including this compound:

  • Anthelmintic Activity : A study identified potent anthelmintic activity in pyrazole derivatives against Haemonchus contortus, suggesting that modifications in the pyrazole structure can significantly enhance efficacy against parasitic infections .
  • Synthetic Approaches : Various synthetic routes have been developed to produce this compound efficiently, often involving the reaction of hydrazines with carbonyl compounds under acidic or basic conditions .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that substituents on the pyrazole ring can dramatically influence biological activity. For example, variations in the position and type of substituents (e.g., methyl vs. nitro) affect solubility and interaction with biological targets .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and related pyrazole compounds:

Compound NameStructure CharacteristicsUnique Features
This compound Methyl at position 5; Nitro at position 3Potential for diverse biological activity
1-Methylpyrazole Methyl at position 1Lacks nitro substitution; less reactive
3-Nitropyrazole Nitro at position 3Similar reactivity but different substitution pattern
4-Methylpyrazole Methyl at position 4Different position affects properties

Q & A

Q. What are the methodological challenges in synthesizing 5-Methyl-3-nitro-1H-pyrazole, and how can regioselectivity be controlled during nitration?

Basic Research Question
Synthesis of this compound requires careful control of nitration conditions to achieve regioselectivity. A common approach involves nitrating 5-methyl-1H-pyrazole using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). However, competing reactions, such as over-nitration or isomer formation, may occur due to the electron-donating methyl group activating adjacent positions. To mitigate this, kinetic control via low temperatures and stoichiometric nitric acid is recommended . Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the desired isomer.

Key Considerations :

  • Monitor reaction progress via TLC to prevent over-nitration.
  • Use regioselective directing groups (e.g., bulky substituents) to bias nitration to the 3-position .

Q. How do steric and electronic effects influence the reactivity and stability of this compound in further functionalization?

Advanced Research Question
The nitro group at the 3-position introduces strong electron-withdrawing effects, deactivating the pyrazole ring toward electrophilic substitution. However, the methyl group at the 5-position provides steric hindrance, limiting access to the 4-position. For example, in palladium-catalyzed cross-coupling reactions, the nitro group directs meta-substitution, but steric clashes with the methyl group may reduce yields. Computational studies (DFT) suggest that the LUMO distribution at the 4-position is less accessible compared to unsubstituted pyrazoles, necessitating optimized catalysts (e.g., Buchwald-Hartwig conditions) for amination .

Example NMR Data :

  • 1^1H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 8.20 (s, 1H, H-4).
  • 13^13C NMR: δ 13.2 (CH₃), 120.5 (C-4), 145.1 (C-3-NO₂) .

Q. How can computational modeling aid in predicting the reactivity and regioselectivity of this compound derivatives?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict electrophilic attack sites. For instance, the nitro group reduces electron density at the 4-position, making it less reactive toward electrophiles. Molecular dynamics simulations further reveal steric barriers due to the methyl group, explaining low yields in SNAr reactions. These models guide synthetic strategies, such as prioritizing nucleophilic aromatic substitution at the 4-position under strongly basic conditions .

Q. What are the implications of isomer ratios in synthetic pathways, and how can they be optimized?

Basic Research Question
Isomer formation during synthesis (e.g., 3-nitro vs. 5-nitro) is influenced by substituent electronic effects. For 5-methyl derivatives, nitration favors the 3-position due to the methyl group’s inductive effect stabilizing the transition state. However, kinetic vs. thermodynamic control can shift ratios. For example, prolonged reaction times at higher temperatures may favor the thermodynamically stable 5-nitro isomer. Optimize by:

  • Using transient protecting groups (e.g., SEM) to block competing positions.
  • Adjusting solvent polarity (e.g., DMF increases nitro-group mobility) .

Properties

IUPAC Name

3-methyl-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-2-4(6-5-3)7(8)9/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASURMMBYYOJOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955892
Record name 5-Methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34334-96-8, 1048925-02-5
Record name 5-Methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-3-nitro-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-methyl-3-nitro-1H-pyrazole
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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